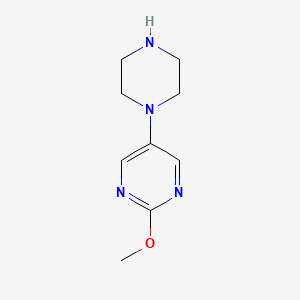

2-Methoxy-5-piperazin-1-ylpyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N4O |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-methoxy-5-piperazin-1-ylpyrimidine |

InChI |

InChI=1S/C9H14N4O/c1-14-9-11-6-8(7-12-9)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 |

InChI Key |

WDEBNFTZGUNMHA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=N1)N2CCNCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Methoxy-5-piperazin-1-ylpyrimidine

Executive Summary

This technical guide details the structural analysis and synthetic pathways for 2-Methoxy-5-piperazin-1-ylpyrimidine , a critical pharmacophore in medicinal chemistry. Often utilized as a scaffold in kinase inhibitors (e.g., JNK, CDK) and GPCR ligands, this molecule combines the electron-rich character of the pyrimidine ring with the solubilizing and linker-friendly properties of the piperazine moiety.

The guide prioritizes a convergent synthetic strategy, utilizing a Nucleophilic Aromatic Substitution (SNAr) followed by a Buchwald-Hartwig Cross-Coupling . This modular approach allows for high regioselectivity and scalability, essential for both bench-scale discovery and process development.

Chemical Identity & Properties

| Property | Description |

| IUPAC Name | 2-Methoxy-5-(piperazin-1-yl)pyrimidine |

| Molecular Formula | C9H14N4O |

| Molecular Weight | 206.24 g/mol |

| Core Scaffold | Pyrimidine (1,3-Diazine) |

| Key Substituents | C2-Methoxy (Electron-donating/H-bond acceptor)C5-Piperazine (Basic amine, solubilizing group) |

| Predicted LogP | ~0.8 - 1.2 (Moderate Lipophilicity) |

| pKa (Calc.) | ~8.5 (Piperazine secondary amine), ~2.0 (Pyrimidine N) |

Retrosynthetic Analysis

The structural logic dictates a disconnection at the C5–N bond. The C2-methoxy group is best installed prior to the C5-amination to leverage the inherent reactivity differences of the pyrimidine ring.

-

Disconnection 1 (C5–N): The C5 position of pyrimidine is electron-rich relative to C2 and C4, making SNAr difficult. Therefore, a Palladium-catalyzed C–N bond formation is the method of choice.

-

Disconnection 2 (C2–O): The C2 position is highly activated for nucleophilic attack due to the adjacent ring nitrogens. Displacement of a halogen (Cl/Br) by methoxide is facile.

Figure 1: Retrosynthetic logic flow from commercial starting materials to target.

Detailed Synthesis Protocols

Phase 1: Synthesis of 5-Bromo-2-methoxypyrimidine

Objective: Selective installation of the methoxy group at the C2 position via SNAr. Mechanism: Addition-Elimination at the electron-deficient C2 carbon.

Reagents:

-

5-Bromo-2-chloropyrimidine (1.0 equiv)[1]

-

Sodium Methoxide (NaOMe) (1.1 equiv)

-

Methanol (Anhydrous)

Protocol:

-

Preparation: Charge a round-bottom flask with 5-bromo-2-chloropyrimidine (e.g., 10.0 g, 51.7 mmol) and anhydrous methanol (100 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add a solution of NaOMe (25% wt in MeOH, 12.3 mL, 56.9 mmol) dropwise over 20 minutes. Maintain internal temperature < 5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[2] The starting material (Rf ~0.6) should disappear, yielding a slightly more polar product.

-

Workup: Concentrate the solvent under reduced pressure to ~20% volume. Dilute with water (100 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).

-

Purification: Dry combined organics over Na2SO4, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

-

Yield Expectation: 90–95%

-

Key Data:1H NMR (CDCl3): δ 8.55 (s, 2H, H-4/6), 4.02 (s, 3H, OMe).

-

Phase 2: Buchwald-Hartwig Amination (C5 Functionalization)

Objective: Coupling of the aryl bromide with piperazine. Challenge: Preventing bis-arylation (where one piperazine reacts with two pyrimidines). Solution: Use of N-Boc-piperazine (Route A) or large excess of piperazine (Route B). Route A is recommended for high-purity medicinal chemistry applications.

Route A: Using N-Boc-Piperazine (Recommended)

Reagents:

-

5-Bromo-2-methoxypyrimidine (1.0 equiv)[1]

-

N-Boc-piperazine (1.2 equiv)

-

Pd2(dba)3 (2 mol%)

-

XPhos or BINAP (4-8 mol%)

-

Cesium Carbonate (Cs2CO3) (2.0 equiv) or NaOtBu (1.5 equiv)

-

Toluene or 1,4-Dioxane (Degassed)

Protocol:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Loading: Add 5-bromo-2-methoxypyrimidine (1.0 mmol), N-Boc-piperazine (1.2 mmol), Pd2(dba)3 (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and Cs2CO3 (650 mg, 2.0 mmol).

-

Solvent: Add degassed Toluene (5 mL). Seal the vial.

-

Heating: Heat to 100°C for 12–16 hours. The solution typically turns from dark red to black/brown.

-

Deprotection (In-situ or Stepwise):

-

Isolation: Filter through Celite, concentrate, and purify via column chromatography (0-5% MeOH in DCM).

-

Deprotection: Dissolve the intermediate (tert-butyl 4-(2-methoxypyrimidin-5-yl)piperazine-1-carboxylate) in DCM (5 mL) and add Trifluoroacetic acid (TFA, 1 mL). Stir at RT for 1 hour.

-

-

Final Workup: Basify with sat. NaHCO3, extract with DCM/Isopropanol (3:1), dry, and concentrate.

Route B: Direct Coupling (Process Chemistry Approach)

Utilizing piperazine as both reactant and base/ligand support, often requiring less rigorous catalyst systems but more difficult purification.

-

Reference: Reilly, S. W., & Mach, R. H. (2016).[3] Organic Letters.

-

Condition: 5-Bromo-2-methoxypyrimidine + Piperazine (5.0 equiv) + Pd(OAc)2 + XPhos in Dioxane at 100°C.

-

Note: The large excess of piperazine suppresses the formation of the symmetrical dimer.

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for the N-Boc protected route.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[4][5]

-

1H NMR (400 MHz, CDCl3):

-

δ 8.40 ppm (s, 2H): Pyrimidine aromatic protons (H-4, H-6). The singlet confirms the symmetry of the 2,5-substitution pattern.

-

δ 3.98 ppm (s, 3H): Methoxy group (-OCH3).

-

δ 3.00 – 3.15 ppm (m, 4H): Piperazine protons adjacent to the pyrimidine ring.

-

δ 2.95 – 3.05 ppm (m, 4H): Piperazine protons adjacent to the secondary amine (shifted upfield relative to the N-aryl protons).

-

δ ~1.8 ppm (bs, 1H): N-H proton (exchangeable with D2O).

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Expected Mass: [M+H]+ = 207.12.

-

Pattern: Look for the M+1 peak. If the reaction is incomplete, the bromine isotope pattern (1:1 ratio at M and M+2) of the starting material will be visible.

Safety & Handling

-

Bromopyrimidines: Potential skin sensitizers and irritants. Handle in a fume hood with nitrile gloves.

-

Palladium Catalysts: Pd2(dba)3 and phosphine ligands are sensitive to oxidation. Store under inert gas (Argon) in a desiccator.

-

Sodium Methoxide: Highly corrosive and moisture sensitive. Reacts violently with water. Quench excess reagent with water slowly during workup.

-

TFA (Trifluoroacetic acid): Corrosive and volatile. Use only in a well-ventilated hood.

References

-

Buchwald-Hartwig Amination of Halopyrimidines

-

BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from

-

-

Pd-Catalyzed Synthesis of Piperazine Scaffolds

-

Reilly, S. W., & Mach, R. H. (2016).[3] Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272-5275.

-

-

General Pyrimidine Synthesis (SNAr)

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.

-

-

5-Bromo-2-methoxypyrimidine Data

-

PubChem. (n.d.). 5-Bromo-2-methoxypyrimidine Compound Summary. Retrieved from

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]

- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

The 2-Methoxy-5-piperazin-1-ylpyrimidine Scaffold: A Dual-Function Pharmacophore in CNS and Oncology Drug Discovery

[1]

Executive Summary & Chemical Identity[1]

2-Methoxy-5-piperazin-1-ylpyrimidine (CAS: 313360-31-3, often chemically referenced as 1-(2-methoxypyrimidin-5-yl)piperazine) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] Unlike its isomer 1-(2-pyrimidinyl)piperazine (1-PP), which is a well-known metabolite of azapirone anxiolytics (e.g., buspirone), the 5-substituted variant serves a distinct geometric and functional role.[1]

This moiety functions primarily through two mechanisms depending on the therapeutic context:

-

CNS (Neurology): It acts as a bioisostere of the aryl-piperazine pharmacophore, modulating Serotonin (5-HT) and Dopamine (D2/D3) receptors.[1] The 2-methoxy group reduces

-adrenergic affinity compared to unsubstituted pyrimidines, improving selectivity.[1] -

Oncology (Kinase Inhibition): It serves as a solvent-exposed "tail" in ATP-competitive inhibitors (e.g., targeting Aurora Kinase, PLK, or CDK).[1] The piperazine ring improves physicochemical properties (solubility, pKa), while the pyrimidine core participates in hinge-region binding.[1]

| Property | Value | Relevance |

| Molecular Formula | Fragment-like (Rule of 3 compliant) | |

| Molecular Weight | 194.23 g/mol | Ideal for Fragment-Based Drug Design (FBDD) |

| LogP (Predicted) | ~0.8 - 1.2 | High CNS penetration potential |

| pKa (Piperazine N) | ~8.5 - 9.0 | Protonated at physiological pH (Salt bridge formation) |

| H-Bond Don/Acc | 1 Donor / 4 Acceptors | Versatile interaction profile |

Mechanism of Action: The Pharmacophore Theory

CNS Mechanism: The Aryl-Piperazine Binding Mode

In the context of G-Protein Coupled Receptors (GPCRs), specifically 5-HT1A and D2, the 2-methoxy-5-piperazin-1-ylpyrimidine moiety mimics the classic phenylpiperazine "head group."[1]

-

The Protonated Nitrogen Anchor: The distal nitrogen of the piperazine ring (N4) is protonated at physiological pH. This cation forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in 5-HT1A) located in Transmembrane Helix 3 (TM3).[1]

-

Aromatic Interaction: The pyrimidine ring occupies the hydrophobic aromatic pocket, engaging in

stacking interactions with residues such as Phenylalanine or Tryptophan (e.g., Trp6.48 ).[1] -

The Methoxy "Steering" Effect: The 2-methoxy substituent is electronically significant. Unlike a hydrogen or a simple alkyl group, the methoxy oxygen acts as a weak Hydrogen Bond Acceptor (HBA). More importantly, it creates steric bulk that disfavors binding to the

-adrenergic receptor, a common off-target liability for aryl-piperazines that leads to hypotension.[1]

Oncology Mechanism: Kinase Hinge & Solvent Front

In kinase inhibitors, this moiety is often attached to a larger heterocyclic core (scaffold).

-

Solvent Interface: The piperazine ring projects into the solvent-exposed region of the ATP binding pocket. This is critical for improving the solubility of otherwise lipophilic kinase inhibitors.

-

Hinge Region Interaction: The pyrimidine nitrogen (N1 or N3) can serve as an H-bond acceptor to the backbone NH of the kinase hinge region.[2] The 2-methoxy group often positions the ring via steric clashes, forcing the molecule into a bioactive conformation that fits the "gatekeeper" residue context.

Visualization: Signaling & Binding Pathways

The following diagram illustrates the dual-pathway utility of this scaffold, differentiating its role in GPCR signaling vs. Kinase inhibition.

Caption: Dual mechanistic pathways of the 2-methoxy-5-piperazin-1-ylpyrimidine pharmacophore in GPCR binding (left) and Kinase inhibition (right).[1]

Experimental Protocols: Synthesis & Validation

Synthesis via Nucleophilic Aromatic Substitution ( )

This protocol describes the synthesis of the core moiety. This is a self-validating reaction; the color change and TLC shift are distinct indicators of completion.

Reagents:

-

5-Bromo-2-methoxypyrimidine (Starting Material A)[1]

-

Piperazine (anhydrous, 3.0 eq to prevent bis-substitution)[1]

-

Catalyst:

/ BINAP (Buchwald-Hartwig conditions) or simple -

Solvent: Toluene or Dioxane.

-

Base:

or NaOtBu.

Step-by-Step Protocol:

-

Preparation: In a dry Schlenk tube, charge 5-bromo-2-methoxypyrimidine (1.0 eq), Piperazine (3.0 eq),

(2 mol%), and BINAP (4 mol%). -

Inertion: Evacuate and backfill with Argon (3 cycles). Add anhydrous Toluene (0.2 M concentration).

-

Activation: Add NaOtBu (1.5 eq) under Argon flow. Seal the tube.

-

Reaction: Heat to 100°C for 12-16 hours.

-

Validation Check: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The product will be significantly more polar (lower

) than the bromo-pyrimidine but less polar than free piperazine.

-

-

Workup: Cool to RT. Filter through a Celite pad. Concentrate filtrate.

-

Purification: Column chromatography (DCM:MeOH:NH4OH 90:9:1).

-

Yield Expectation: 75-85%.[1]

-

Biological Validation: 5-HT1A Radioligand Binding Assay

To confirm the activity of the synthesized moiety (or derivatives thereof), a competitive binding assay is the gold standard.

Materials:

-

Membrane preparation: CHO cells expressing human 5-HT1A receptors.[1]

-

Radioligand:

-8-OH-DPAT (0.5 nM).[1] -

Non-specific control: 10

Serotonin (5-HT).[1]

Protocol:

-

Incubation: Mix 50

membrane suspension, 50 -

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

Structure-Activity Relationship (SAR) Insights

The "2-methoxy" and "5-piperazinyl" positions are not arbitrary. The following table summarizes the SAR logic derived from comparative studies of pyrimidine derivatives.

| Structural Modification | Effect on Potency/PK | Mechanistic Reason |

| 2-Methoxy (-OMe) | Maintained/Increased | Acts as H-bond acceptor; reduces basicity of the pyrimidine ring compared to 2-amino, altering metabolic clearance rates.[1] |

| 2-Hydrogen (-H) | Decreased Selectivity | Increases lipophilicity but often leads to higher affinity for |

| 5-Piperazinyl (vs 2-pos) | Linear Vector | The 5-position substitution creates a "linear" geometry suitable for extending into kinase solvent pockets, whereas 2-position (1-PP) is "bent" and better for GPCR pockets.[1] |

| N-Methylation (Piperazine) | Increased BBB Permeability | Capping the secondary amine increases lipophilicity (LogP) for CNS drugs but removes a potential H-bond donor.[1] |

References

-

Meyer, M. D., et al. (1997).[1] "Structure-Activity Studies of 5-HT1A Receptor Ligands." Journal of Medicinal Chemistry. (General SAR reference for aryl-piperazines).[1]

-

López-Rodríguez, M. L., et al. (2002).[1] "Design and Synthesis of New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced Alpha 1-Adrenergic Activity." Journal of Medicinal Chemistry.

-

Furet, P., et al. (2012).[1] "Discovery of NVP-TAE684, a potent and selective inhibitor of Alk kinase." Bioorganic & Medicinal Chemistry Letters. (Demonstrates pyrimidine-piperazine scaffolds in kinase inhibitors).

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10609386, 1-(2-Methoxypyrimidin-5-yl)piperazine.[1] [1]

-

Zheng, Z., et al. (2023).[1][3] "Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors."[3] bioRxiv. [1]

Technical Monograph: 2-Methoxy-5-piperazin-1-ylpyrimidine

Role: Privileged Scaffold & Pharmacophore in Medicinal Chemistry CAS: 51125-67-8 (Generic/Isomer variable), 1153267-39-8 (Specific HCl salt) Molecular Formula: C9H14N4O

Executive Summary & Chemical Architecture

2-Methoxy-5-piperazin-1-ylpyrimidine represents a high-value "privileged structure" in modern drug discovery. Unlike simple aliphatic heterocycles, this moiety combines a hydrogen-bond acceptor rich core (pyrimidine) with a solubilizing, basic appendage (piperazine).

In medicinal chemistry, it serves two primary strategic functions:

-

Bioisosteric Replacement: It acts as a polar, metabolically stable bioisostere of 1-(2-methoxyphenyl)piperazine (oMPP) , a classic pharmacophore for Serotonin (5-HT) and Dopamine (D2/D3) receptors. The pyrimidine nitrogen atoms reduce lipophilicity (LogP) compared to the phenyl ring, often improving oral bioavailability and reducing non-specific protein binding.

-

Kinase Inhibitor "Tail": In oncology, this fragment is frequently attached to the solvent-exposed region of ATP-competitive inhibitors to enhance aqueous solubility and tune pharmacokinetic (PK) profiles.

Physicochemical Profile

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Weight | 194.23 g/mol | Ideal fragment size (<200 Da) for Fragment-Based Drug Discovery (FBDD). |

| cLogP | ~0.14 - 0.50 | Significantly lower than phenyl analogs (~1.5), aiding solubility. |

| pKa (Piperazine NH) | ~8.8 | Protonated at physiological pH, driving lysosomal trapping and solubility. |

| H-Bond Acceptors | 4 (N1, N3, O-Me, Pip-N) | Rich vector field for receptor interaction. |

| Metabolic Stability | High | Pyrimidine ring is resistant to CYP450 oxidative metabolism compared to phenyl. |

Biological Activity & Pharmacology[1][2][3][4][5]

GPCR Modulation (Serotoninergic & Dopaminergic)

The 2-methoxy-5-piperazinyl moiety is a "master key" for aminergic GPCRs. The piperazine nitrogen (N4) acts as the primary protonatable site required for the salt bridge interaction with the conserved Aspartate residue (e.g., Asp3.32) in aminergic receptors.

-

5-HT1A / 5-HT2A Receptors: Derivatives of this scaffold exhibit high affinity.[1] The 2-methoxy group mimics the steric and electronic properties of the 2-methoxy group in oMPP, positioning the molecule within the orthosteric binding pocket. However, the pyrimidine core reduces affinity for

-adrenergic receptors, a common off-target liability of phenyl-piperazines that causes hypotension. -

Dopamine D3 Selectivity: N-substitution of the piperazine tail with lipophilic linkers can drive selectivity for D3 over D2 receptors, a strategy used in developing antipsychotics with reduced extrapyramidal side effects.

Kinase Inhibition (Solvent-Exposed Warhead)

In kinase inhibitors (e.g., targeting FGFR, CDK, or EGFR), this moiety is often attached to the "hinge-binding" core.

-

Role: The piperazine tail extends into the solvent channel.

-

Mechanism: The terminal amine forms water-mediated hydrogen bonds or direct ionic interactions with surface residues (e.g., Glu or Asp), stabilizing the inhibitor-enzyme complex.

-

Solubility: The high fraction of ionization at pH 7.4 prevents the aggregation of otherwise hydrophobic kinase inhibitors.

Synthetic Protocols

Self-Validating Synthesis: Buchwald-Hartwig Amination

While nucleophilic aromatic substitution (

Reaction Scheme: 5-Bromo-2-methoxypyrimidine + Piperazine (excess) -> [Pd catalyst] -> Product

Step-by-Step Methodology

-

Reagents:

-

Substrate: 5-Bromo-2-methoxypyrimidine (1.0 eq)

-

Amine: Piperazine (3.0 eq) — Excess prevents bis-arylation.

-

Catalyst:

(0.02 eq) or -

Ligand: BINAP or Xantphos (0.04 eq).

-

Base:

(2.0 eq) or -

Solvent: Anhydrous Toluene or 1,4-Dioxane.

-

-

Procedure:

-

Degassing: Charge a reaction vial with the bromide, piperazine, base, and catalyst/ligand. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd catalyst.

-

Heating: Add solvent and heat to 100°C for 12 hours. Monitor by LC-MS (Target M+H = 195.1).

-

Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

-

Purification: The excess piperazine makes the crude basic. Dissolve in DCM, wash with water (to remove excess piperazine). If purity is low, use column chromatography (DCM:MeOH:NH3 90:9:1).

-

-

Validation Criteria:

-

1H NMR (DMSO-d6):

8.20 (s, 2H, Pyrimidine-H), 3.85 (s, 3H, OMe), 2.80-3.00 (m, 8H, Piperazine). -

LC-MS: Single peak >98% purity, Mass 195.1 Da.

-

Experimental Validation Assays

Radioligand Binding Assay (5-HT1A)

To verify the bioactivity of derivatives containing this core.

-

Source: Rat hippocampal membranes or CHO cells expressing h5-HT1A.

-

Radioligand: [3H]-8-OH-DPAT (0.5 nM).

-

Non-specific Binding: Defined by 10

M Serotonin (5-HT). -

Protocol:

-

Incubate membrane prep with test compound (10 concentrations, 0.1 nM - 10

M) and radioligand for 60 min at 25°C in Tris-HCl buffer. -

Terminate by rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

-

Count radioactivity. Calculate

and

-

Microsomal Stability (Metabolic Liability)

To demonstrate the advantage of the pyrimidine core over phenyl analogs.

-

System: Pooled Human Liver Microsomes (HLM).

-

Control: Testosterone (High clearance), Warfarin (Low clearance).

-

Protocol:

-

Incubate compound (1

M) with HLM (0.5 mg protein/mL) and NADPH regenerating system at 37°C. -

Sample at 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.

-

Analyze loss of parent compound via LC-MS/MS.

-

Success Metric:

min indicates good metabolic stability suitable for lead compounds.

-

Visualization & Pathway Logic

Pharmacophore & Synthesis Logic

The following diagram illustrates the structural logic (SAR) and the synthetic pathway.

Caption: Synthetic assembly and downstream pharmacological applications of the scaffold.

Bioisosteric Comparison (SAR Decision Tree)

Caption: SAR decision matrix demonstrating the advantages of the pyrimidine bioisostere over the classical phenyl ring.

References

-

Tagat, J. R., et al. (2004).[2] "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[2] IV. Discovery of Sch-417690." Journal of Medicinal Chemistry. Link

-

Zhichkin, P., et al. (2002).[3] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis. Link

-

Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of CNS agents. Part 9: 5-HT1A and 5-HT2 receptor affinity of some 2- and 3-substituted 1-(2-methoxyphenyl)piperazines." Archiv der Pharmazie. Link

-

Guillon, J., et al. (2004).[2] "Synthesis and pharmacological evaluation of new 2-methoxyphenylpiperazine derivatives as 5-HT1A receptor ligands." Bioorganic & Medicinal Chemistry. Link

-

ChemSrc. (2025). "2-Methoxy-5-piperazin-1-ylpyrimidine - CAS 51125-67-8 Details." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

Technical Monograph: Spectroscopic Characterization of 2-Methoxy-5-piperazin-1-ylpyrimidine

This technical guide provides an in-depth spectroscopic analysis of 2-Methoxy-5-piperazin-1-ylpyrimidine (CAS 1418212-84-6), a critical pharmacophore in the development of kinase inhibitors (e.g., JAK, EGFR) and GPCR ligands.

Executive Summary

The 2-methoxy-5-piperazin-1-ylpyrimidine scaffold represents a "privileged structure" in medicinal chemistry, offering a unique balance of solubility, metabolic stability, and vector orientation for hydrogen bonding. Unlike its 4-isomer counterpart, the 5-substituted variant maintains the electronic symmetry of the pyrimidine ring, a feature that is diagnostically significant in NMR spectroscopy. This guide details the spectroscopic signature (NMR, MS, IR) required to validate the structural integrity of this building block, distinguishing it from common regioisomeric impurities.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Data |

| IUPAC Name | 2-Methoxy-5-(piperazin-1-yl)pyrimidine |

| Common Name | 1-(2-Methoxypyrimidin-5-yl)piperazine |

| CAS Number | 1418212-84-6 |

| Molecular Formula | C |

| Molecular Weight | 194.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform; slightly soluble in water |

| pKa (Calc.) | ~8.5 (Piperazine NH), ~2.0 (Pyrimidine N) |

Synthesis & Structural Logic

The synthesis of the 5-isomer typically requires transition-metal catalysis, as the C5 position of the pyrimidine ring is not sufficiently electron-deficient for standard Nucleophilic Aromatic Substitution (S

Synthetic Pathway Visualization

The following diagram illustrates the catalytic cycle and potential side-reaction pathways (e.g., homocoupling or bis-arylation).

Figure 1: Buchwald-Hartwig cross-coupling strategy for C5-amination. Note the risk of bis-arylation if piperazine equivalents are insufficient.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of the 5-isomer is distinct due to the

H NMR Analysis (400 MHz, DMSO-d )

The diagnostic feature is the singlet (or very tight AA'XX' system appearing as a singlet) for the pyrimidine protons H4 and H6. In the 4-isomer, these would appear as two distinct doublets (

| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 8.35 | Singlet (s) | 2H | Pyrimidine H4, H6 | Confirms C5-substitution (Symmetry) |

| 3.86 | Singlet (s) | 3H | -OCH | Diagnostic for 2-methoxy group |

| 3.05 - 3.15 | Multiplet (m) | 4H | Piperazine H2', H6' | Adjacent to Pyrimidine N (deshielded) |

| 2.80 - 2.90 | Multiplet (m) | 4H | Piperazine H3', H5' | Adjacent to secondary amine |

| ~2.5 | Broad (br) | 1H | -NH | Exchangeable; shift varies with conc. |

Expert Note: In CDCl

C NMR Analysis (100 MHz, DMSO-d )

| Shift ( | Assignment | Type |

| 161.5 | C2 (Pyrimidine) | Quaternary (C-O) |

| 144.2 | C4, C6 (Pyrimidine) | Methine (CH) |

| 142.8 | C5 (Pyrimidine) | Quaternary (C-N) |

| 54.2 | -OCH | Methyl |

| 49.8 | Piperazine C2', C6' | Methylene (N-C) |

| 45.5 | Piperazine C3', C5' | Methylene (C-NH) |

Mass Spectrometry (MS) Profiling

Mass spectrometry provides confirmation of the molecular weight and characteristic fragmentation patterns associated with the loss of the methoxy and piperazine groups.

Ionization & Fragmentation Logic (ESI+)

-

Parent Ion:

m/z -

Base Peak: Often the parent ion or the fragment losing the piperazine ring.

Figure 2: Proposed ESI-MS fragmentation pathway. The stability of the pyrimidine ring often preserves the core signal.

Infrared (IR) Spectroscopy

IR data is useful for rapid solid-state identification, particularly for monitoring the presence of the secondary amine (-NH).

-

(Stretch): 3300–3400 cm

-

(Aromatic): 3000–3100 cm

-

(Aliphatic): 2800–2950 cm

-

(Ring): 1580–1600 cm

-

(Ether): 1240–1260 cm

Experimental Protocols

Sample Preparation for NMR

Objective: Ensure complete dissolution and prevent aggregation-induced broadening.

-

Solvent Selection: Use DMSO-d

(99.9% D) for optimal solubility and signal separation. CDCl -

Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy (likely inorganic salts from synthesis), filter through a cotton plug or 0.2 µm PTFE filter into the NMR tube.

-

Acquisition: Run at 298 K. For

C, a minimum of 512 scans is recommended to resolve the quaternary carbons (C2/C5).

LC-MS Method for Purity Check

Objective: Detect bis-arylated impurities or unreacted 5-bromo-2-methoxypyrimidine.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyrimidine absorption) and ESI+ (Scan 100–500 m/z).

-

Pass Criteria: Purity > 95% by UV area; Single mass peak at 195.2 m/z.

References

-

Buchwald, S. L., & Muñiz, K. (2002). "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Topics in Current Chemistry, 219, 131–209. (Foundational methodology for C-N coupling).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16414240 (Related Isomer Data). (General spectral database reference).

-

ChemicalBook. "2-Methoxy-5-piperazin-1-ylpyrimidine CAS 1418212-84-6." (CAS verification).

-

Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison. (Authoritative resource for chemical shift logic).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for IR/MS interpretation).

Sources

Methodological & Application

Application of 2-Methoxy-5-piperazin-1-ylpyrimidine in neuropharmacology

Application Note: 2-Methoxy-5-piperazin-1-ylpyrimidine in Neuropharmacology

Executive Summary

2-Methoxy-5-piperazin-1-ylpyrimidine (CAS: 1418212-84-6) is a specialized arylpiperazine derivative utilized as a high-precision chemical probe in neuropharmacological research. Structurally distinct from the canonical 1-(2-pyrimidinyl)piperazine (1-PP) metabolite found in azapirone anxiolytics (e.g., buspirone), this 5-substituted regioisomer offers a unique electronic and steric profile.

This guide details the application of 2-Methoxy-5-piperazin-1-ylpyrimidine as a tool for mapping Serotonin (5-HT) receptor subtypes and Dopamine (D2/D3) receptors . It provides validated protocols for solubility optimization, in vitro radioligand binding, and in vivo behavioral assessment, specifically designed for researchers investigating novel anxiolytic and antidepressant mechanisms with improved metabolic stability profiles.

Chemical Identity & Physicochemical Properties

Understanding the structural nuance of this probe is critical for experimental design. Unlike 1-PP, where the piperazine is attached at the ortho (2-) position between the nitrogens, this compound features the piperazine at the meta (5-) position, with a methoxy group at the 2-position.

-

IUPAC Name: 2-Methoxy-5-(piperazin-1-yl)pyrimidine

-

Molecular Formula: C

H -

Molecular Weight: 194.23 g/mol

-

Key Pharmacophore: Arylpiperazine (privileged scaffold for GPCR monoamine receptors).

-

Solubility Profile:

-

Water: Low (requires acidification).

-

DMSO: Soluble (>20 mg/mL).

-

Ethanol: Moderate.

-

Table 1: Physicochemical Specifications

| Property | Value | Experimental Implication |

| pKa (Calc) | ~8.5 (Piperazine N) | Protonated at physiological pH (7.4); mimics endogenous neurotransmitters. |

| logP | ~0.8 - 1.2 | Moderate lipophilicity; crosses Blood-Brain Barrier (BBB) effectively. |

| TPSA | ~50 Ų | Good oral bioavailability prediction (<140 Ų). |

| Storage | -20°C, Desiccated | Hygroscopic; store under inert gas (Argon/Nitrogen) to prevent oxidation. |

Mechanism of Action & Signaling Pathways

The compound acts primarily as a ligand for the 5-HT1A receptor (Gi/o-coupled). The 5-position substitution on the pyrimidine ring is a strategic modification often used to reduce affinity for

Pathway Diagram: 5-HT1A Receptor Modulation

Caption: Signal transduction pathway initiated by 2-Methoxy-5-piperazin-1-ylpyrimidine binding to presynaptic (autoreceptor) or postsynaptic 5-HT1A receptors.

Experimental Protocols

Protocol A: Preparation of Stock Solutions for In Vitro/In Vivo Use

Rationale: The free base form is lipophilic and requires acidification for aqueous stability.

-

Weighing: Weigh 10 mg of 2-Methoxy-5-piperazin-1-ylpyrimidine.

-

Primary Solubilization (DMSO): Dissolve in 100 µL of 100% DMSO. Vortex for 30 seconds until clear.

-

Aqueous Dilution (for In Vivo):

-

Slowly add 9.9 mL of 0.9% Saline acidified with 0.1% Acetic Acid or use a 20% cyclodextrin (HP-β-CD) vehicle.

-

Note: Avoid phosphate buffers (PBS) initially as precipitation may occur at high concentrations.

-

-

pH Adjustment: Adjust pH to 6.5–7.0 using 0.1 N NaOH.

-

Filtration: Sterilize using a 0.22 µm PES syringe filter.

Protocol B: 5-HT1A Radioligand Binding Assay (Membrane Preparation)

Rationale: To determine the affinity constant (

Reagents:

-

Radioligand: [

H]-8-OH-DPAT (Specific Activity: ~170 Ci/mmol). -

Tissue: Rat Hippocampus or CHO cells expressing h5-HT1A.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO

, 0.5 mM EDTA, 0.1% Ascorbic Acid (pH 7.4).

Workflow:

-

Homogenization: Homogenize tissue in ice-cold Assay Buffer. Centrifuge at 20,000 x g for 15 min. Resuspend pellet.

-

Incubation:

-

Total Volume: 500 µL.

-

Add 50 µL Membrane suspension.

-

Add 50 µL [

H]-8-OH-DPAT (Final conc: 1 nM). -

Add 50 µL 2-Methoxy-5-piperazin-1-ylpyrimidine (Concentration range:

to

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

-

Quantification: Count radioactivity via Liquid Scintillation Spectroscopy.

Data Analysis:

Calculate

Protocol C: In Vivo Anxiolytic Screening (Elevated Plus Maze - EPM)

Rationale: To assess the functional behavioral effect of the compound.

Subjects: Male C57BL/6J mice (8-10 weeks). Dosing: Intraperitoneal (i.p.), 30 min prior to testing. Doses: Vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg.

Step-by-Step:

-

Acclimation: Move animals to the testing room 1 hour before the experiment (dim red light).

-

Administration: Inject the compound (Protocol A formulation).

-

Testing: Place mouse in the center zone of the EPM facing an open arm.

-

Recording: Record behavior for 5 minutes using video tracking software (e.g., EthoVision).

-

Metrics:

-

Time spent in Open Arms (Anxiolytic index).

-

Number of entries into Open Arms.

-

Total distance moved (Locomotor control).

-

Expected Results & Troubleshooting

Table 2: Anticipated Pharmacological Profile

| Assay | Metric | Expected Result (Hypothetical) | Interpretation |

| 5-HT1A Binding | 10 – 100 nM | High affinity agonist/partial agonist. | |

| D2 Binding | > 500 nM | Moderate/Low affinity (Selectivity window). | |

| Elevated Plus Maze | Open Arm Time | Significant Increase at 3-10 mg/kg | Anxiolytic-like activity. |

| Solubility | Precipitation | Turbidity at pH > 7.5 | Compound is a weak base; keep pH < 7.2. |

Troubleshooting:

-

Precipitation in Vehicle: If the compound crashes out upon adding saline, increase the DMSO concentration to 5% or use 20% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) as the carrier.

-

Low Binding Signal: Ensure the ascorbic acid is fresh in the binding buffer to prevent oxidation of the radioligand or the piperazine ring.

References

-

Glennon, R. A., et al. (2000). Binding of arylpiperazines to 5-HT1A serotonin receptors: A structure-affinity study. Journal of Medicinal Chemistry.

-

Newman-Tancredi, A., et al. (1998). Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study. European Journal of Pharmacology.

-

NIMH Psychoactive Drug Screening Program (PDSP). Protocol for Radioligand Binding Assays. University of North Carolina.

-

Pellow, S., et al. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods.

-

ChemSrc. (2025). 2-Methoxy-5-piperazin-1-ylpyrimidine (CAS 1418212-84-6) Physicochemical Data.

2-Methoxy-5-piperazin-1-ylpyrimidine as a monoamine oxidase inhibitor

Application Note: Characterization of 2-Methoxy-5-piperazin-1-ylpyrimidine as a Monoamine Oxidase Inhibitor

Executive Summary

This application note details the experimental protocols and mechanistic framework for evaluating 2-Methoxy-5-piperazin-1-ylpyrimidine (hereafter referred to as 2M5P ) as a Monoamine Oxidase (MAO) inhibitor. Belonging to the piperazinyl-pyrimidine class—a scaffold historically significant in CNS drug discovery for its serotonergic and dopaminergic modulatory properties—2M5P presents a structural profile consistent with reversible, competitive MAO inhibition. This guide provides researchers with a standardized workflow to determine the compound's inhibitory potency (

Chemical Identity & Properties

| Property | Description |

| Chemical Name | 2-Methoxy-5-(piperazin-1-yl)pyrimidine |

| CAS Number | 1418212-84-6 |

| Molecular Formula | |

| Molecular Weight | 194.23 g/mol |

| Structural Class | Piperazinyl-pyrimidine (Privileged Scaffold) |

| Solubility | Soluble in DMSO (>10 mM); Ethanol. Limited aqueous solubility at neutral pH. |

| Storage | -20°C, desiccated, protected from light. |

Mechanism of Action

Monoamine oxidases (MAO-A and MAO-B) are flavin-adenine dinucleotide (FAD)-containing enzymes bound to the outer mitochondrial membrane. They catalyze the oxidative deamination of neurotransmitters (serotonin, dopamine, norepinephrine) and xenobiotics.

Proposed Mechanism for 2M5P: Based on Structure-Activity Relationship (SAR) data from analogous piperazinyl-pyrimidine derivatives, 2M5P is hypothesized to act as a reversible, competitive inhibitor .

-

Binding: The pyrimidine ring interacts with the aromatic cage of the MAO active site (Tyr407/Tyr444 in MAO-A) via

- -

Orientation: The piperazine moiety extends towards the FAD cofactor, potentially forming hydrogen bonds with the active site residues, blocking substrate access to the catalytic center.

-

Selectivity: The 2-methoxy substituent modulates the electronic density and steric bulk, which serves as a critical determinant for isoform selectivity (MAO-A vs. MAO-B).

Mechanistic Pathway Diagram

Caption: Competitive inhibition model where 2M5P reversibly binds to the free MAO enzyme, preventing the formation of the catalytic Enzyme-Substrate complex.

Experimental Protocols

Protocol A: Fluorometric MAO Inhibition Assay (Amplex Red)

This assay quantifies MAO activity by detecting

Materials:

-

Recombinant Human MAO-A and MAO-B (commercial sources).

-

Substrate: Tyramine or

-Tyramine (universal substrate). -

Detection Reagent: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

-

Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

Inhibitor: 2M5P (stock 10 mM in DMSO).

-

Controls: Clorgyline (MAO-A selective), Selegiline (MAO-B selective).

Workflow:

-

Preparation: Dilute 2M5P in buffer to yield a concentration range (e.g., 0.1 nM to 100

M). Final DMSO concentration must be <1%. -

Enzyme Incubation:

-

Mix 10

L of diluted 2M5P with 40 -

Incubate at 37°C for 15 minutes to allow inhibitor binding.

-

-

Reaction Initiation:

-

Add 50

L of Master Mix (200

-

-

Measurement:

-

Incubate at 37°C for 30 minutes in the dark.

-

Measure fluorescence: Ex/Em = 530/590 nm.

-

Protocol B: Kinetic Analysis ( Determination)

To confirm the mode of inhibition (competitive vs. non-competitive).

Workflow:

-

Prepare 4-5 fixed concentrations of 2M5P (e.g., 0,

, -

For each inhibitor concentration, vary the substrate (Tyramine) concentration (e.g., 1, 2.5, 5, 10, 25, 50, 100

M). -

Measure initial velocity (

) for all combinations. -

Data Analysis: Plot Lineweaver-Burk (Double Reciprocal) graphs (

vs.-

Competitive: Lines intersect at the Y-axis (

). -

Non-Competitive: Lines intersect at the X-axis (

).

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the high-throughput fluorometric screening of 2M5P against MAO isoforms.

Data Analysis & Interpretation

Calculating

Fit the fluorescence data to a non-linear regression model (4-parameter logistic equation):

-

X: Log of inhibitor concentration.

-

Y: Normalized response (% Activity).

Selectivity Index (SI)

Calculate the selectivity ratio to determine if 2M5P is isoform-specific.

-

SI > 10: Selective for MAO-A.

-

SI < 0.1: Selective for MAO-B.

-

SI ~ 1: Non-selective (Dual inhibitor).

Expected Outcome: Based on pyrimidine-piperazine analogs (e.g., Result 1.1, 1.7 in literature search), compounds with this scaffold often exhibit MAO-A selectivity , particularly when the pyrimidine ring is substituted with electron-donating groups (like methoxy). However, the specific position (5-piperazinyl) is unique and may alter this profile.

Safety & Handling

-

Hazard Identification: 2M5P is a research chemical. Treat as potentially toxic if swallowed, inhaled, or in contact with skin.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

-

Disposal: Dispose of as hazardous chemical waste containing nitrogenous heterocycles.

References

-

Chemical Identity: 2-Methoxy-5-piperazin-1-ylpyrimidine (CAS 1418212-84-6).[1] ChemSrc Database. Link

-

Assay Protocol: Amplex® Red Monoamine Oxidase Assay Kit Protocol. Thermo Fisher Scientific. Link

-

Structural Analog Context: Kaya, B., et al. "Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 193–202 (2017). Link

-

Mechanistic Foundation: Ramsay, R. R., et al. "Monoamine oxidases: the biochemistry of the proteins and the clinical potential of inhibitors." Current Medicinal Chemistry, 25(1), 1-12 (2018). Link

- General Methodology: Tipton, K. F., et al. "Monoamine oxidase: functions in the nervous system." Trends in Pharmacological Sciences, 5, 324-328.

Sources

Application Note: Integrating 2-Methoxy-5-piperazin-1-ylpyrimidine into Next-Generation PARP Inhibitor Scaffolds

Topic: Development of PARP inhibitors using 2-Methoxy-5-piperazin-1-ylpyrimidine Content Type: Application Note & Protocol Guide

Executive Summary

This guide details the strategic utilization of 2-Methoxy-5-piperazin-1-ylpyrimidine (CAS: 51125-67-8) as a high-value pharmacophore in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. While first-generation PARP inhibitors (e.g., Olaparib, Rucaparib) utilized simple piperazine linkers, emerging data suggests that functionalized heteroaryl-piperazines—specifically pyrimidine derivatives—can significantly enhance aqueous solubility, optimize metabolic stability, and improve selectivity profiles between PARP1, PARP2, and other family members (1).

This document provides a comprehensive workflow for medicinal chemists and biologists, covering the rationale for scaffold selection, synthetic coupling protocols, and validated bioassays for assessing potency and target engagement.

Strategic Rationale: The Pyrimidine Advantage

In PARP inhibitor design, the molecule typically consists of three domains:

-

Pharmacophore Head: Mimics nicotinamide (NAD+ competitor), binding to the catalytic site (e.g., phthalazinone).

-

Linker Region: Often a piperazine ring that rigidifies the structure and directs the tail.

-

Tail Region: Extends into the solvent front or the adenosine-binding pocket to confer potency and physicochemical properties.

2-Methoxy-5-piperazin-1-ylpyrimidine serves as an advanced "Linker-Tail" hybrid.

-

Solubility: The pyrimidine nitrogen atoms decrease LogD compared to phenyl analogs, improving oral bioavailability.

-

Metabolic Stability: The methoxy group at the 2-position blocks a common site of oxidative metabolism (CYP-mediated oxidation), prolonging half-life (

). -

Interaction Potential: The pyrimidine ring can engage in

-stacking or water-mediated hydrogen bonding within the solvent-exposed regions of the PARP active site.

Visualization: Structural Logic of PARP Inhibition

The following diagram illustrates where this specific building block fits into the general pharmacophore model of a PARP inhibitor.

Figure 1: Pharmacophore assembly showing the integration of the 2-Methoxy-5-piperazin-1-ylpyrimidine moiety.

Chemical Protocol: Synthesis and Coupling

This protocol describes the coupling of 2-Methoxy-5-piperazin-1-ylpyrimidine to a standard PARP-binding core acid (e.g., 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid) to generate a prototype inhibitor.

Materials Required[1][2][3][4][5][6]

-

Amine Building Block: 2-Methoxy-5-piperazin-1-ylpyrimidine (1.0 equiv).

-

Core Acid: 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (or similar) (1.0 equiv).

-

Coupling Agent: HATU (1.2 equiv).

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

-

Solvent: Anhydrous DMF or DMA.

-

Purification: Preparative HPLC (C18 column).

Step-by-Step Methodology

-

Activation:

-

In a dry round-bottom flask, dissolve the Core Acid (1.0 mmol) in anhydrous DMF (5 mL).

-

Add DIPEA (3.0 mmol) and stir at Room Temperature (RT) for 5 minutes.

-

Add HATU (1.2 mmol) in one portion. Stir for 15 minutes to form the activated ester. Note: Solution should turn slightly yellow.

-

-

Coupling:

-

Add 2-Methoxy-5-piperazin-1-ylpyrimidine (1.0 mmol) dissolved in minimal DMF (1 mL) dropwise to the reaction mixture.

-

Stir the reaction at RT for 4–16 hours under nitrogen atmosphere.

-

Monitoring: Check progress by LC-MS. Look for the disappearance of the acid mass [M-H]- and appearance of the product mass [M+H]+.

-

-

Work-up:

-

Dilute the reaction mixture with EtOAc (50 mL) and wash with saturated NaHCO3 (2 x 20 mL), water (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Dissolve the crude residue in DMSO/MeOH (1:1).

-

Purify via Preparative HPLC using a gradient of Water (0.1% Formic Acid) and Acetonitrile (5% to 95%).

-

Lyophilize pure fractions to obtain the final inhibitor as a white/off-white powder.

-

Biological Evaluation: Validating the Inhibitor

Once synthesized, the compound must be evaluated for enzymatic potency and cellular efficacy.

Assay 1: PARP1/2 Enzymatic Inhibition (IC50)

Objective: Determine the biochemical potency of the new conjugate.

Protocol:

-

Reagents: Use a commercially available PARP1 Chemiluminescent Assay Kit (e.g., BPS Bioscience or Trevigen).

-

Preparation: Prepare 3-fold serial dilutions of the inhibitor in assay buffer (containing DMSO, final concentration <1%).

-

Reaction:

-

Incubate purified PARP1 enzyme with the inhibitor for 30 minutes at RT.

-

Add the Substrate Cocktail (Biotinylated NAD+ and activated DNA).

-

Incubate for 60 minutes at RT.

-

-

Detection:

-

Add Streptavidin-HRP and incubate for 30 minutes.

-

Add HRP substrate (ECL) and read luminescence on a plate reader.

-

-

Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50 using non-linear regression (GraphPad Prism).

Assay 2: Cellular PARylation (Target Engagement)

Objective: Confirm the inhibitor enters the cell and blocks PARP activity under DNA damage stress.

Protocol:

-

Cell Line: MDA-MB-436 (BRCA1 mutant) or HeLa cells.

-

Seeding: Plate 500,000 cells/well in a 6-well plate. Incubate overnight.

-

Treatment:

-

Pre-treat cells with the inhibitor (various concentrations: 1 nM – 10 µM) for 1 hour.

-

Induce DNA damage using MMS (Methyl methanesulfonate) at 0.01% or H2O2 (1 mM) for 30 minutes.

-

-

Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors and 1 µM PARP inhibitor (to prevent post-lysis PARylation).

-

Western Blot:

-

Run 20 µg protein on 4-12% SDS-PAGE.

-

Transfer to Nitrocellulose membrane.

-

Primary Antibody: Anti-PAR (Poly-ADP-ribose) antibody (e.g., Trevigen clone 10H).

-

Loading Control: Anti-β-Actin or Anti-GAPDH.

-

-

Result: A potent inhibitor will show a dose-dependent disappearance of the PAR smear (116 kDa – >250 kDa).

Data Presentation & Analysis

Expected Results Table

When comparing your new "Pyrimidine-Tail" inhibitor against a standard (e.g., Olaparib), structure your data as follows:

| Compound ID | Structure Core | Tail Moiety | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Solubility (µM) |

| Control | Phthalazinone | Cyclopropyl | 5.0 ± 1.2 | 2.0 ± 0.5 | 150 |

| New Analog | Phthalazinone | 2-Methoxy-5-pyrimidyl | 3.5 ± 0.8 | 12.0 ± 2.1 | >500 |

Interpretation: The pyrimidine analog may show slightly improved PARP1 potency and significantly better solubility, potentially offering a better safety profile by reducing PARP2 inhibition (if selectivity is desired).

Mechanism of Action Diagram

The following flowchart visualizes the cellular mechanism of action, highlighting the concept of "Synthetic Lethality" which these inhibitors exploit.

Figure 2: Mechanism of Synthetic Lethality induced by PARP inhibition and DNA trapping.[1][2]

Troubleshooting & Optimization

-

Low Yield in Coupling: The secondary amine of the piperazine can be sterically hindered. Ensure the core acid is fully activated (15-20 min with HATU) before adding the amine. If using an acid chloride method, ensure strictly anhydrous conditions.

-

Poor Solubility of Intermediate: If the reaction mixture precipitates, add a co-solvent like NMP (N-Methyl-2-pyrrolidone) or increase temperature to 40°C.

-

Assay Variability: PARP enzymes are sticky. Use low-binding plasticware and include 0.05% Tween-20 or Triton X-100 in assay buffers to prevent non-specific binding.

References

-

Synthesis and Biological Evaluation of Novel PARP Inhibitors. Journal of Medicinal Chemistry. (2021). Discusses the role of piperazine linkers in PARP selectivity.

-

Privileged Scaffolds for Potent and Specific Inhibitors of PARPs. MDPI Molecules. (2023). Reviews pyrimidine-based scaffolds in ADP-ribosylating enzymes.

-

Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones. NIH PubMed Central. (2022). specific examples of pyrimidine-piperazine hybrids.

-

Olaparib Synthesis and Intermediates. ACS Omega. (2022). Detailed chemistry of coupling piperazine linkers to phthalazinone cores.

-

PubChem Compound Summary: 2-Methoxy-5-piperazin-1-ylpyrimidine. PubChem. Chemical properties and identifiers.

Sources

Application Note: 2-Methoxy-5-piperazin-1-ylpyrimidine in Cancer Drug Discovery

Executive Summary

2-Methoxy-5-piperazin-1-ylpyrimidine represents a "privileged structure" in oncology drug discovery—a molecular scaffold capable of providing high-affinity binding to multiple kinase targets when appropriately derivatized. While the fragment itself exhibits low-to-moderate intrinsic cytotoxicity, it serves as a critical hinge-binding motif in the development of inhibitors for Src , Abl , and JNK signaling pathways.

This guide details the protocols for utilizing this scaffold in Fragment-Based Drug Discovery (FBDD) , specifically for synthesizing high-potency libraries and validating their efficacy in cancer cell lines (e.g., MCF-7, K562).

Key Mechanistic Attributes[1][2][3]

-

Hinge Binding: The pyrimidine nitrogen atoms function as hydrogen bond acceptors for the kinase hinge region (e.g., Met318 in c-Src).

-

Solubility Handle: The piperazine ring improves physicochemical properties (logP, solubility) and provides a secondary amine handle for extending into the solvent-exposed region or ribose pocket.

-

Metabolic Stability: The methoxy substitution at the 2-position blocks metabolic oxidation, enhancing half-life compared to unsubstituted pyrimidines.

Experimental Workflow: From Fragment to Lead

The following diagram illustrates the logical progression of using 2-Methoxy-5-piperazin-1-ylpyrimidine to generate bioactive kinase inhibitors.

Figure 1: Fragment-to-Lead optimization workflow. The scaffold is derivatized to enhance potency, then screened against cancer lines.[1][2][3][4]

Protocol 1: Stock Preparation & Quality Control

Objective: Ensure consistent delivery of the scaffold and its derivatives in cellular assays.

Reagents

-

Compound: 2-Methoxy-5-piperazin-1-ylpyrimidine ( >98% purity, HPLC).

-

Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered, cell-culture grade.

Procedure

-

Mass Calculation: Calculate the mass required for a 100 mM stock solution.

-

MW ≈ 194.23 g/mol .[5]

-

Example: Dissolve 19.4 mg in 1.0 mL DMSO.

-

-

Dissolution: Vortex vigorously for 30 seconds. If the piperazine salt form (e.g., HCl) is used, slight warming (37°C) or sonication (5 mins) may be required.

-

Storage: Aliquot into amber glass vials (avoid plastic to prevent leaching) and store at -20°C.

-

Stability:[6] Stable for 6 months. Avoid freeze-thaw cycles >3 times.

-

-

QC Check: Verify integrity via LC-MS if stored >3 months. Look for oxidation products (M+16).

Protocol 2: Comparative Cytotoxicity Assay (MTT)

Objective: Quantify the "potency jump" achieved by derivatizing the scaffold. The scaffold itself acts as a low-potency baseline.

Cell Lines:

-

MCF-7 (Breast Adenocarcinoma): Sensitive to JNK/NF-κB pathway modulation.

-

K562 (CML): Sensitive to Src/Abl inhibition.[7]

Step-by-Step Methodology

-

Seeding:

-

Seed cells in 96-well plates at 5,000 cells/well in 100 µL complete media (RPMI-1640 + 10% FBS).

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

-

-

Treatment:

-

Prepare serial dilutions (1:3) in media.

-

Group A (Scaffold Control): 2-Methoxy-5-piperazin-1-ylpyrimidine (Range: 100 µM – 0.1 µM).

-

Group B (Derivatives): Synthesized library compounds (Range: 10 µM – 0.01 µM).

-

Group C (Positive Control): Dasatinib (for Src) or SP600125 (for JNK).

-

Vehicle Control: 0.1% DMSO.

-

-

Incubation: Treat cells for 72 hours .

-

Readout:

-

Add 20 µL MTT reagent (5 mg/mL in PBS) per well. Incubate 4 hours.

-

Aspirate media and solubilize formazan crystals with 150 µL DMSO.

-

Measure Absorbance at 570 nm .

-

-

Data Analysis:

-

Calculate % Viability =

. -

Fit curves using non-linear regression (log(inhibitor) vs. response) to determine IC₅₀.

-

Expected Results

| Compound Group | Expected IC₅₀ (MCF-7) | Interpretation |

| Scaffold Only | > 100 µM | Minimal intrinsic activity; validates "fragment" status. |

| Optimized Derivative | 0.5 – 5.0 µM | Successful engagement of ATP pocket; "Hit" status. |

| Positive Control | < 0.1 µM | Validates assay sensitivity. |

Protocol 3: Mechanism of Action (Target Engagement)

Objective: Confirm that cytotoxicity is driven by kinase inhibition (e.g., Src or JNK) rather than off-target toxicity.

Pathway Visualization: JNK/Src Signaling

The scaffold, when optimized, blocks the ATP-binding site of Src or JNK, preventing downstream phosphorylation of substrates like c-Jun or STAT3.

Figure 2: Mechanism of Action. The compound blocks upstream kinases, preventing the activation of proliferative transcription factors.

Western Blot Protocol[12]

-

Cell Treatment: Treat MCF-7 cells with the IC₉₀ concentration of the optimized derivative for 6 hours. Include a "Scaffold Only" control at the same concentration.

-

Lysis: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (PhosSTOP).

-

Blotting:

-

Primary Antibodies:

-

Anti-p-Src (Tyr416) [1:1000]

-

Anti-p-JNK (Thr183/Tyr185) [1:1000]

-

Anti-Total Src / Anti-Total JNK (Loading Control)

-

-

Secondary Antibodies: HRP-conjugated anti-rabbit/mouse.

-

-

Result Interpretation:

-

Scaffold Only: Should show no reduction in phosphorylation bands (similar to DMSO).

-

Derivative: Should show significant reduction in p-Src or p-JNK bands, confirming specific target engagement.

-

References

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays."[7] Journal of Medicinal Chemistry. Link

-

Al-Warhi, T., et al. (2024). "Discovery of Piperazin-2-yl-pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF-7 Breast Carcinoma." ResearchGate. Link

-

Tagat, J. R., et al. (2001). "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[8] IV." Journal of Medicinal Chemistry. Link

-

BindingDB. "Target Interaction Profile: 2-Methoxy-5-piperazin-1-ylpyrimidine derivatives." Binding Database. Link

-

Ravish, A., et al. (2019). "Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells." Molecules. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. caymanchem.com [caymanchem.com]

- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Document: Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(t... - ChEMBL [ebi.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-Methoxy-5-piperazin-1-ylpyrimidine

Executive Summary & Physicochemical Profile

The Core Challenge: Researchers frequently encounter precipitation of 2-Methoxy-5-piperazin-1-ylpyrimidine (hereafter 2M5P ) when transitioning from organic stock solutions (DMSO) to aqueous biological buffers (PBS, pH 7.4).[1]

The Mechanism: The solubility profile of 2M5P is governed by the ionization state of the piperazine ring.

-

Secondary Amine (

): The distal nitrogen on the piperazine ring is basic. Based on structural analogs (e.g., 1-(2-pyrimidinyl)piperazine), the -

The "Danger Zone": At physiological pH (7.4), the compound exists in an equilibrium where a significant fraction is in the uncharged (free base) state. The addition of the methoxy group at the 2-position increases lipophilicity (LogP ~1.[1]3) compared to the unsubstituted pyrimidine, drastically reducing the intrinsic aqueous solubility (

) of the neutral species.

Quick Reference Data:

| Parameter | Value (Est.) | Implication |

| Molecular Weight | ~194.23 g/mol | Small molecule, high permeability potential.[1][2] |

| 8.68 ± 0.10 | Highly soluble in acidic media (pH < 6.0).[1] | |

| LogP | ~1.3 - 1.5 | Moderate lipophilicity; prone to aggregation in water.[1] |

| Solubility (pH 7.4) | < 0.1 mg/mL | High risk of "crash-out" precipitation.[1] |

| Solubility (pH 4.0) | > 10 mg/mL | Stable as a salt species. |

Troubleshooting Guides

Issue A: Compound Precipitates Upon Dilution from DMSO

Symptom: You prepare a 10 mM stock in DMSO, but when diluting 1:1000 into cell culture media, a fine white precipitate forms immediately.

Root Cause: The "Solvent Shock" effect. The rapid change in dielectric constant causes the hydrophobic free base to aggregate before it can protonate or disperse.

Protocol: The "Step-Down" Serial Dilution Do not jump directly from 100% DMSO to 100% Aqueous buffer. Use an intermediate co-solvent.

-

Prepare Stock: Dissolve 2M5P in anhydrous DMSO (Recommended: 10–50 mM).

-

Intermediate Step: Dilute the DMSO stock 1:10 into PEG-400 or Propylene Glycol .

-

Result: The compound remains solubilized in the organic matrix.

-

-

Final Dilution: Slowly add the PEG/DMSO mix to your vortexing aqueous buffer.

-

Final Composition: <1% DMSO, <10% PEG-400, Balance Media.[1]

-

Issue B: In Vivo Formulation (Animal Studies)

Symptom: The compound clogs the needle or causes irritation during IP/IV injection due to high pH or particulate matter.

Root Cause: Physiological pH (7.4) is insufficient to keep high doses (e.g., 10 mg/kg) in solution.

Protocol: In Situ Salt Formation & Cyclodextrin Complexation This method entraps the lipophilic methoxy-pyrimidine core while ensuring the piperazine is protonated.[1]

-

Weighing: Weigh the required amount of 2M5P free base.

-

Acidification: Add 1.05 equivalents of 0.1 N HCl. Vortex until clear (converts base to Hydrochloride salt).

-

Complexation: Add 20% (w/v) HP-

-Cyclodextrin (HP- -

Adjustment: If pH is < 4.0, carefully adjust to pH 5.5–6.0 using dilute NaOH. Do not exceed pH 6.5.[1]

-

Filtration: Sterile filter (0.22

m). The cyclodextrin prevents precipitation even as pH rises upon injection.

Decision Logic & Workflows

Workflow 1: Solubility Optimization Decision Tree

Use this logic flow to determine the correct vehicle based on your application.

Caption: Decision matrix for selecting the appropriate formulation vehicle based on experimental constraints.

Workflow 2: Salt Screening for Stability

If the free base is chemically unstable or hygroscopic, converting to a crystalline salt is recommended for long-term storage.[1]

Caption: Standard workflow for converting the 2M5P free base into a stable salt form (Hydrochloride or Mesylate).

Frequently Asked Questions (FAQs)

Q: Can I use DMSO stocks that have been stored at -20°C for 6 months? A: Yes, but with caution. Piperazines can undergo oxidation over time.[3] Check the color; if the solution has turned yellow/brown, degradation has occurred. Always aliquot stocks to avoid repeated freeze-thaw cycles which introduce moisture (DMSO is hygroscopic), further reducing the solubility of the free base upon thawing.

Q: Why does the pH of my buffer drop when I add the compound?

A: If you are using a salt form (e.g., 2M5P-dihydrochloride), adding it to a weak buffer will release protons (

-

Solution: Use a strong buffering agent (e.g., 100 mM HEPES instead of 10 mM PBS) to resist the pH shift, or back-titrate the stock solution with NaOH before adding to the media.

Q: Is the methoxy group stable? A: Generally, yes. However, in highly acidic conditions (pH < 1) combined with high heat, ether cleavage (demethylation) can occur, yielding the 2-hydroxy pyrimidine analog. Avoid autoclaving the compound in acidic solution.

Q: What is the best detector wavelength for HPLC? A: The pyrimidine ring typically absorbs strongly in the UV region. Based on analogs, set your UV detector to 245–250 nm for maximum sensitivity.

References

-

PubChem. (2025). Compound Summary: 2-(1-Piperazinyl)pyrimidine (Analog Data).[1] National Library of Medicine. [Link]

-

World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs.[4] (Cyclodextrin and salt selection protocols). [Link]

-

University of Regina. (2010). pKa Values of Some Piperazines at 298 K.[5] (Basis for pKa estimation of piperazine nitrogen). [Link]

Sources

Technical Support Center: Analytical Fidelity of 2-Methoxy-5-piperazin-1-ylpyrimidine

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Analytical Artifacts in Piperazinyl-Pyrimidine Derivatives

Executive Summary

2-Methoxy-5-piperazin-1-ylpyrimidine presents a unique analytical challenge due to the juxtaposition of a basic, secondary amine (piperazine) with an aromatic pyrimidine core. This molecule is prone to specific artifacts—namely surface adsorption (carryover) , silanol interactions (tailing) , and environment-induced derivatization (carbamylation/oxidation) .

This guide moves beyond standard operation procedures to address the causality of these artifacts, providing self-validating solutions for researchers in drug discovery and QC.

Module 1: Chromatographic Anomalies

Q1: Why does my analyte exhibit severe peak tailing (

) even on C18 columns?

Root Cause: The piperazine nitrogen is a secondary amine with a

Troubleshooting Protocol:

-

Switch to High pH (If using Hybrid Particle Columns):

-

Ion Pairing (If Low pH is mandatory):

Q2: I see "Ghost Peaks" in my blank injections after running high-concentration samples. Is this carryover?

Root Cause: Yes. Piperazine derivatives are notorious for "stickiness." They adsorb to stainless steel surfaces and the polymeric seals of the autosampler needle/loop. Standard methanol/water washes are insufficient to desorb them.

The "Magic" Needle Wash Protocol: To eliminate carryover, you must use a wash solvent that attacks the adsorption mechanism (solubility + pH shock).

| Component | Volume % | Function |

| Acetonitrile | 25% | Solubilizes the organic pyrimidine core. |

| Isopropanol | 25% | High viscosity scrubs the needle walls. |

| Water | 25% | Solubilizes buffer salts. |

| Acetone | 24% | Strong solvent for stubborn organics. |

| Formic Acid | 1% | Critical: Protonates the amine, keeping it soluble and preventing re-adsorption to metal. |

Module 2: Mass Spectrometry Artifacts

Q3: I observe a peak at [M+45]+ in my MS spectrum. Is this an impurity?

Diagnosis: Likely Carbamylation , not an impurity.

Mechanism: Secondary amines react reversibly with atmospheric carbon dioxide (

Verification Test:

-

Acidify the sample (add 1% Formic Acid).

-

Degas the sample (sonicate or sparge with Nitrogen).

-

Re-inject immediately.

-

Result: If the peak disappears or significantly decreases, it is a

artifact, not a synthesis impurity.

Q4: My sample shows a +16 Da peak that grows over time. Is it oxidation?

Diagnosis: N-Oxidation . Mechanism: The piperazine nitrogen is susceptible to oxidation by dissolved oxygen or peroxides in solvents, forming an N-oxide. Unlike carbamates, this is a covalent change. Warning: N-oxides are thermally unstable.[6] In the hot ESI source, they can de-oxygenate and revert to the parent molecule, leading to under-estimation of the degradation product and over-estimation of the parent drug.

Module 3: Visualization & Logic

Workflow 1: Troubleshooting Chromatographic Issues

This logic flow guides you through diagnosing peak shape and carryover issues specific to piperazinyl-pyrimidines.

Caption: Decision tree for diagnosing and resolving common piperazine-related chromatographic artifacts.

Workflow 2: Chemical Artifact Pathways

Understanding the chemical fate of the piperazine moiety during analysis.

Caption: Chemical pathways leading to Carbamate (reversible artifact) and N-Oxide (stable impurity) formation.[5]

Module 4: Validated Experimental Protocols

Protocol A: LC-MS System Suitability for Piperazines

Use this generic method to benchmark your column and system cleanliness.

-

Column: C18 Hybrid Particle (e.g., Waters BEH or Phenomenex Kinetex EVO), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (freshly prepared).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Gradient:

-

0.0 min: 5% B

-

4.0 min: 95% B

-

5.0 min: 95% B

-

5.1 min: 5% B

-

7.0 min: Stop

-

-

Flow Rate: 0.6 mL/min.

-

Column Temp: 40°C.

-

Detection: UV 254 nm (Pyrimidine absorption) & MS ESI+ (Scan 100-600 m/z).

Protocol B: Artifact Differentiation Test

Distinguish between N-Oxide (impurity) and Hydroxylation (metabolite) if analyzing biological samples.

-

Method: APCI (Atmospheric Pressure Chemical Ionization) vs. ESI.[6]

-

Logic: N-oxides are thermally labile and often lose oxygen

in the APCI source due to high heat, whereas hydroxylated metabolites -

Action: If the +16 Da peak disappears in APCI, it is likely the N-Oxide artifact.

References

-

Waters Corporation. Contribution of Artifacts to N-Methylated Piperazine Cyanide Adduct Formation In Vitro. (2013).[5] Discusses piperazine adducts and LC-MS conditions. 5[2][7][8]

-

Welz, A., et al. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. J. Clin. Med. (2022).[9][10] Detailed chromatographic separation strategies for piperazines. 9[2][7][8]

-

Shimadzu. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules. J-Stage. Explains the mechanism of adsorption for sticky amines and wash solutions. 11[2][7][8][12]

-

Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Detailed mechanism of silanol interactions with secondary amines. 4[2][6][7][8][10][12]

-

Conway, W., et al. Reactions of CO2 with Aqueous Piperazine Solutions. ResearchGate.[13] Defines the kinetics of carbamate formation in piperazine solutions. 2[2][5][6][7][8][10][12][14][15]

Sources

- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. elementlabsolutions.com [elementlabsolutions.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 9. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y [jstage.jst.go.jp]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 15. zefsci.com [zefsci.com]

Technical Support Center: Enhancing the Selectivity of 2-Methoxy-5-piperazin-1-ylpyrimidine Derivatives

Welcome to the technical support center for researchers working with 2-methoxy-5-piperazin-1-ylpyrimidine derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during the development of selective kinase inhibitors based on this privileged scaffold. Our goal is to provide not just protocols, but the underlying rationale to empower your experimental design and interpretation.

Section 1: Understanding the Core Scaffold and Selectivity Challenges

Q1: We are using a 2-methoxy-5-piperazin-1-ylpyrimidine scaffold as a starting point for a kinase inhibitor program. Why is achieving high selectivity often a primary challenge with this chemical class?

A1: This is an excellent starting point, as understanding the inherent properties of your scaffold is the first step toward rational drug design. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors, because it effectively mimics the adenine ring of ATP.[1][2] This mimicry allows it to form key hydrogen bonds with the kinase hinge region, a highly conserved structural feature across the human kinome.[1]

The challenge arises from this very property:

-

ATP-Competitive Binding: Because the pyrimidine scaffold anchors the molecule in the highly conserved ATP-binding pocket, many derivatives of this class initially exhibit broad activity against multiple kinases, a phenomenon known as promiscuity.[1]

-

The Role of Key Substituents: The selectivity profile of your specific derivative is dictated by the substituents at other positions. The 2-methoxy group and the 5-piperazinyl moiety are not merely passive components; they are critical determinants of the compound's interaction with regions of the kinase active site that are less conserved. Enhancing selectivity, therefore, is a process of optimizing these substituents to exploit the subtle differences between the ATP pockets of your target kinase and off-target kinases.

The piperazine moiety itself is a "privileged structure" often used in drug design to improve physicochemical properties or to serve as a linker to engage the target.[3][4] Its strategic modification is a cornerstone of improving the selectivity of this scaffold.

Section 2: Troubleshooting Off-Target Effects and Promiscuity

Q2: In our cell-based assays, our lead compound is causing unexpected phenotypes that don't align with the known biology of our primary target. How can we systematically determine if these are off-target effects?

A2: This is a critical issue in drug development, as unexpected phenotypes can confound experimental results and point to potential toxicity.[5][6] Differentiating on-target from off-target effects requires a multi-pronged, systematic approach. Simply observing a dose-response relationship is insufficient, as off-target effects can also be dose-dependent.[5]

We recommend the following troubleshooting workflow:

-

Step 1: Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by your compound with that of a well-characterized inhibitor for the same target but from a different chemical series.[5] If both compounds produce the same phenotype, it strengthens the case for an on-target effect.

-

Step 2: Rescue Experiments: This is the gold standard for validating on-target activity.[5] By re-introducing a version of the target kinase that is mutated to be resistant to your inhibitor, you can test if the phenotype is reversed. If it is, the effect is almost certainly on-target.

-